molecular formula C47H79N13O11 B12650033 Ac-Arg-Lys-Ile-Leu-Phe-Leu-Asp-Gly-NH2 CAS No. 128211-01-8

Ac-Arg-Lys-Ile-Leu-Phe-Leu-Asp-Gly-NH2

Cat. No.: B12650033
CAS No.: 128211-01-8
M. Wt: 1002.2 g/mol
InChI Key: VIQYCLDEYAEKBM-TZXFWULXSA-N
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Description

The compound Ac-Arg-Lys-Ile-Leu-Phe-Leu-Asp-Gly-NH2 is a synthetic peptide composed of nine amino acids. This peptide sequence is often used in various biochemical and medical research applications due to its unique properties and interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Arg-Lys-Ile-Leu-Phe-Leu-Asp-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Releasing the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ac-Arg-Lys-Ile-Leu-Phe-Leu-Asp-Gly-NH2 can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acids like methionine or cysteine if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

Ac-Arg-Lys-Ile-Leu-Phe-Leu-Asp-Gly-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic properties, including as a drug delivery vehicle or a therapeutic agent itself.

    Industry: Utilized in the development of diagnostic assays and biosensors.

Mechanism of Action

The mechanism by which Ac-Arg-Lys-Ile-Leu-Phe-Leu-Asp-Gly-NH2 exerts its effects involves its interaction with specific molecular targets. These interactions can include binding to receptors, enzymes, or other proteins, leading to various biological responses. The exact pathways and targets depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH2: A similar peptide used in fluorescence resonance energy transfer (FRET) assays.

    Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH2: Another peptide with a similar sequence but different functional groups for specific applications.

Uniqueness

Ac-Arg-Lys-Ile-Leu-Phe-Leu-Asp-Gly-NH2 is unique due to its specific amino acid sequence, which imparts distinct biochemical properties. Its ability to interact with various biological molecules makes it a valuable tool in research and potential therapeutic applications.

Properties

CAS No.

128211-01-8

Molecular Formula

C47H79N13O11

Molecular Weight

1002.2 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-[(2-amino-2-oxoethyl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C47H79N13O11/c1-8-28(6)39(60-42(67)32(17-12-13-19-48)55-41(66)31(54-29(7)61)18-14-20-52-47(50)51)46(71)59-34(22-27(4)5)44(69)57-35(23-30-15-10-9-11-16-30)45(70)56-33(21-26(2)3)43(68)58-36(24-38(63)64)40(65)53-25-37(49)62/h9-11,15-16,26-28,31-36,39H,8,12-14,17-25,48H2,1-7H3,(H2,49,62)(H,53,65)(H,54,61)(H,55,66)(H,56,70)(H,57,69)(H,58,68)(H,59,71)(H,60,67)(H,63,64)(H4,50,51,52)/t28-,31-,32-,33-,34-,35-,36-,39-/m0/s1

InChI Key

VIQYCLDEYAEKBM-TZXFWULXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C

Origin of Product

United States

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